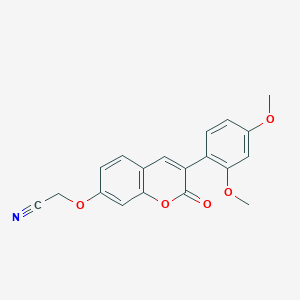

2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile" is a chromene-based molecule that is of interest due to its potential photochromic behavior and complexation properties. Chromenes are a class of organic compounds that exhibit a wide range of biological activities and have applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. One approach involves the cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles under phase-transfer conditions, which affords mixtures of methylenechromane and methylchromene . Another method reported the synthesis of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, through a one-pot multicomponent reaction . These methods highlight the versatility of synthetic approaches for chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex and is often determined using various spectroscopic techniques. For instance, the structure of a related compound, [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile, was established through analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and further conversion into other compounds . The crystal structure of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile was determined by X-ray structure analysis, revealing the presence of hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For example, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles leads to the formation of chromenes and their rearrangement into benzofuranone derivatives . Additionally, the electrochemical reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate in solvents like dimethylformamide and acetonitrile results in the formation of monomers and dimers, following a classic EC mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The photochromic behavior of chromenes, such as those containing an aza-15-crown-5-ether unit or a dimethylamino group, is significant as it allows for light-controlled complexation with cations like Ca2+ . The spectroscopic and kinetic behavior of these compounds is strongly affected by complexation, which can be studied using semi-empirical quantum-chemical methods . The electrochemical properties, such as the lifetime of the electrogenerated radical-anion of chromene derivatives, can be investigated through cyclic voltammetry and bulk electrolysis .

Applications De Recherche Scientifique

Crystallographic Characterization

The compound 2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile and its derivatives have been a subject of study in the field of crystallography. The crystal structure of a related compound, Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], was determined using X-ray crystallography. This study highlighted the compound's orthorhombic crystalline system and provided detailed insights into its molecular and geometric configuration, contributing to the understanding of its structural properties and potential applications in materials science and organic chemistry (Penkova, Retailleau, & Manolov, 2010).

Photoluminescent Materials

Investigations into the electrochemical properties of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, have revealed the potential for new classes of photoluminescent materials. The electrooxidation of these compounds on platinum electrodes in acetonitrile demonstrated the formation of π-conjugated oligoaminothiophenes, which exhibit significant absorbance and photoluminescence. This suggests the compound's relevance in the development of new photoluminescent materials for use in optical devices, sensors, and organic electronics (Ekinci, Horasan, Altundas, & Demir, 2000).

Photochromic Behaviour and Complexation

Further research has focused on the synthesis and photochromic behavior of derivatives containing dimethylamino groups or aza-15-crown-5 ether units. These studies explored light-controlled complexation with Ca2+ ions in acetonitrile, revealing a significant decrease in the affinity of azacrown chromene to Ca2+ upon photoinduced ring-opening reactions. Such findings indicate potential applications in the development of light-responsive materials and sensors, highlighting the compound's versatility in scientific research (Fedorova, Maurel, Ushakov, Nazarov, Gromov, Chebun’kova, Feofanov, Alaverdian, Alfimov, & Barigelletti, 2003).

Propriétés

IUPAC Name |

2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-13-5-6-15(18(10-13)23-2)16-9-12-3-4-14(24-8-7-20)11-17(12)25-19(16)21/h3-6,9-11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNRJGEYWJHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)

![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)

![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)

![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)